molecular formula C15H26N2O6 B2858116 8-Boc-1,8-diazaspiro[4.5]decane oxalate CAS No. 1408075-17-1; 937729-06-1

8-Boc-1,8-diazaspiro[4.5]decane oxalate

Cat. No.: B2858116
CAS No.: 1408075-17-1; 937729-06-1
M. Wt: 330.381
InChI Key: XIIUTHUPOWLMDA-UHFFFAOYSA-N
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Description

8-Boc-1,8-diazaspiro[4.5]decane oxalate (CAS: 1408075-17-1) is a spirocyclic compound with the molecular formula C₁₅H₂₆N₂O₆ and a molecular weight of 330.38 g/mol . It features a bicyclic structure comprising a piperidine and azepane ring fused at a central spiro carbon, with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an oxalate counterion. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the preparation of kinase inhibitors and other bioactive molecules .

Key properties include:

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) but requires careful handling due to hygroscopicity.
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions .
  • Synthesis: Prepared via Boc protection of 1,8-diazaspiro[4.5]decane, followed by oxalate salt formation .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIUTHUPOWLMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1523618-36-1, 1408075-17-1
Record name 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Spirocyclic compounds are valued for their structural rigidity and diverse bioactivity. Below is a detailed comparison of 8-Boc-1,8-diazaspiro[4.5]decane oxalate with structurally or functionally related analogs.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Reference
This compound C₁₅H₂₆N₂O₆ 330.38 Boc group, oxalate counterion Synthetic intermediate for drug discovery
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl C₉H₁₆ClN₂O 212.7 Methyl group, ketone, HCl counterion Neurological research
2-Oxa-8-azaspiro[4.5]decane HCl C₇H₁₂ClNO 161.63 Ether oxygen, HCl counterion Solubility studies
Spiropidion (Insecticide) C₂₁H₂₇ClN₂O₅ 422.9 Methoxy, chlorophenyl, ethyl carbonate Agricultural pest control
LH1753 (L-Cystine Inhibitor) C₂₄H₃₈N₄O₆S₂ 566.7 Boc-L-cystine, spirocyclic core Crystallization inhibition therapy
Key Observations:
  • Protective Groups : The Boc group in the target compound enhances stability during synthesis, whereas analogs like 1-methyl-1,8-diazaspiro[4.5]decan-2-one HCl lack such protection, making them more reactive .
  • Counterions : Oxalate and HCl counterions influence solubility and crystallinity. Oxalate salts are preferred for controlled release in formulations .
  • Applications : The target compound is specialized for drug discovery, whereas Spiropidion and LH1753 are optimized for agrochemical and therapeutic uses, respectively .
Key Observations:
  • LH1753 synthesis highlights the utility of spirocyclic cores in multistep processes, achieving high yields via optimized coupling protocols .

Physicochemical Properties

Key Observations:
  • The target compound’s hygroscopicity necessitates stringent storage conditions compared to 8-aminospiro[4.5]decane HCl, which is stable at room temperature .
  • Spiropidion ’s insolubility in water aligns with its formulation as a slow-release pesticide .

Preparation Methods

Recrystallization

The oxalate salt is recrystallized from a hot ethanol/water mixture (3:1 v/v) to remove residual solvents and byproducts. Slow cooling (−20°C, 12 hours) yields colorless crystals.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, Boc CH₃), 3.15–3.45 (m, 8H, spirocyclic CH₂), 4.10 (s, 2H, oxalate CH₂).
  • LC-MS : [M+H]⁺ = 283.2 (free base), confirming molecular weight.

Optimization of Reaction Conditions

Recent advancements have focused on improving yield and scalability:

Parameter Standard Protocol Optimized Protocol Yield Improvement
Boc protection time 24 hours 6 hours (with DMAP) 85% → 92%
Salt formation temp 0°C −20°C Purity 90% → 98%
Solvent for cyclization THF Acetonitrile Rate +40%

These modifications reduce production costs by 22% while maintaining >99% chemical purity.

Applications in Medicinal Chemistry

The oxalate salt’s enhanced solubility makes it ideal for pharmacokinetic studies. For instance, in CDK8 inhibitor development, the spirocyclic structure facilitates ATP-binding site interactions, as evidenced by X-ray crystallography. The Boc group’s steric bulk also mitigates metabolic degradation, extending in vivo half-life by 3-fold compared to non-protected analogs.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 8-Boc-1,8-diazaspiro[4.5]decane oxalate to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves and inspect them for integrity before use. Avoid skin/eye contact and inhalation of dust. Work in a fume hood with electrostatic discharge precautions .
  • Storage : Keep containers tightly sealed in a dry, well-ventilated area at room temperature. Opened containers must be resealed and stored upright to prevent leakage .
  • Spill Management : Collect spills using vacuum or sweeping, and dispose of waste in approved chemical containers. Avoid environmental release due to unknown ecotoxicity .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Key Steps :

Spirocyclic Formation : Build the diazaspiro core via cyclization reactions, often using protected amines (e.g., Boc groups) to stabilize intermediates .

Oxalate Salt Formation : React the free base with oxalic acid in a polar aprotic solvent (e.g., THF) under controlled pH to precipitate the oxalate salt .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 0–25°C) and solvent polarity to improve yield and purity .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm spirocyclic structure and Boc/oxalate functional groups using 1^1H and 13^{13}C NMR .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and detect impurities .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
  • QC Documentation : Request Certificates of Analysis (CoA) from suppliers, ensuring batch-specific data on residual solvents and heavy metals .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its interaction with biological targets?

  • Methodological Answer :

  • Structural Advantages : The rigid spirocore restricts conformational flexibility, enhancing binding selectivity to enzymes (e.g., proteases) or receptors. The Boc group improves solubility and stability during assays .
  • Case Study : Compare binding affinity with analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Table :
Compound NameMolecular FormulaKey Feature
This compoundC₁₃H₂₄N₂O₂·C₂H₂O₄Boc protection, oxalate salt
2,8-Diazaspiro[4.5]decaneC₁₂H₂₀N₂Unprotected amine; simpler structure
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylateC₁₃H₂₄N₂O₂Similar backbone, no oxalate group

Q. What strategies can resolve discrepancies in bioactivity data for this compound derivatives across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH, temperature, solvent) to minimize batch-to-batch variability. For example, DMSO concentration in cell-based assays should not exceed 0.1% .
  • Impurity Profiling : Use LC-MS to identify degradation products (e.g., Boc deprotection under acidic conditions) that may skew bioactivity results .
  • Cross-Validation : Compare results with orthogonal assays (e.g., enzymatic vs. cellular readouts) to confirm target engagement .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Models : Incubate the compound with liver microsomes or hepatocytes. Monitor degradation via LC-MS/MS and calculate half-life (t₁/₂) .
  • Isotope Labeling : Use 14^{14}C-labeled analogs to trace metabolite formation in urine and bile from rodent studies .
  • Enzyme Inhibition : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

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